Synthetic Efficiency: 94% Isolated Yield from 3,5-Dichloropicolinonitrile via Microwave-Promoted SNAr
3,5-Bis(benzyloxy)picolinonitrile is synthesized from 3,5-dichloropicolinonitrile and benzyl alcohol via a microwave-promoted nucleophilic aromatic substitution (SNAr) reaction at 190°C, affording 8.6 g of purified product with an isolated yield of 94% . This yield is documented with full experimental details including 1H NMR (400 MHz, CDCl3) confirmation and HPLC-MS characterization. For comparison, the direct precursor 3,5-dichloropicolinonitrile, a widely used intermediate in vadadustat synthesis, requires additional synthetic steps to achieve the functionalization provided by the bis(benzyloxy) compound [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 94% yield (8.6 g purified) |
| Comparator Or Baseline | 3,5-dichloropicolinonitrile (precursor requiring subsequent benzylation) |
| Quantified Difference | Target compound provides benzyloxy functionality in one step from dichloro precursor with 94% efficiency |
| Conditions | Microwave reactor (190°C, 300 W, 5h); benzyl alcohol, NaH in THF; purification by silica gel chromatography (EtOAc:heptane gradient 1:1 to 1:0) |
Why This Matters
A 94% isolated yield from readily available starting materials reduces cost-per-gram and minimizes purification burden relative to alternative multi-step approaches to 3,5-dioxygenated picolinonitriles.
- [1] Patents-Review. Manufacturing Process for 3,5-Dichloropicolinonitrile for Synthesis of Vadadustat. Patent reference: US application for vadadustat intermediate. View Source
